Cas no 1805348-56-4 (Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)

Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its structure features both difluoromethyl and trifluoromethyl groups, enhancing its reactivity and metabolic stability. The presence of an amino group at the 5-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry. The ester moiety provides additional flexibility for derivatization or hydrolysis to the corresponding carboxylic acid. This compound’s unique fluorination pattern contributes to improved lipophilicity and bioavailability, making it valuable for the development of bioactive molecules. Its high purity and well-defined structure ensure reproducibility in research and industrial processes.
Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate structure
1805348-56-4 structure
Product Name:Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate
CAS No:1805348-56-4
MF:C9H7F5N2O2
MW:270.156099557877
CID:4858113
Update Time:2025-05-23

Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate
    • Inchi: 1S/C9H7F5N2O2/c1-18-8(17)5-4(7(10)11)3(15)2-16-6(5)9(12,13)14/h2,7H,15H2,1H3
    • InChI Key: UUFGNIGZNNQMOB-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN=C(C(F)(F)F)C=1C(=O)OC)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.2

Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063643-1g
Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate
1805348-56-4 97%
1g
$1,564.50 2022-04-01

Additional information on Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate

Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1805348-56-4): A Comprehensive Overview

Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1805348-56-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of pyridine derivatives and is characterized by the presence of an amino group, difluoromethyl, and trifluoromethyl substituents on the pyridine ring. These functional groups contribute to its distinct chemical properties and biological activities.

The synthesis of Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate involves a series of well-defined chemical reactions, including the formation of the pyridine ring and the introduction of the specific substituents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for both research and industrial applications. The ability to synthesize this compound with high purity and yield is crucial for its use in various scientific studies.

In terms of its chemical structure, Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate exhibits a high degree of stability under a wide range of conditions. The presence of fluorinated groups, particularly the difluoromethyl and trifluoromethyl substituents, enhances its lipophilicity and metabolic stability, which are desirable properties for drug candidates. These features make it an attractive candidate for further investigation in drug discovery programs.

Recent studies have explored the biological activities of Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary in vitro assays have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The selective inhibition of these kinases could lead to novel therapeutic strategies for treating various forms of cancer.

Additionally, Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate has been evaluated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and other mediators involved in the inflammatory response.

The pharmacokinetic profile of Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate has also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity profile make it a promising candidate for further development into a therapeutic agent.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate in human subjects. These trials are designed to provide comprehensive data on its pharmacological effects, dose-response relationships, and potential side effects. Early results from phase I trials have been encouraging, with no significant adverse events reported at therapeutic doses.

Beyond its direct therapeutic applications, Methyl 5-amino-4-(difluoromethyl)-2-(trifluoromethy lpyridine-3-carboxylate has also shown promise as a tool compound in academic research. Its unique chemical structure makes it an excellent probe for studying enzyme mechanisms and signaling pathways in cellular systems. Researchers are using this compound to gain deeper insights into the molecular basis of various diseases and to identify new targets for drug development.

In conclusion, Methyl 5-amino-4-(difluorometh yl)-2-(trifluorometh yl)pyridine-3-carboxylate (CAS No. 1805348-56-4) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique structural features, combined with its favorable biological activities and pharmacokinetic properties, make it an exciting candidate for further exploration in the field of medicinal chemistry. As ongoing research continues to uncover new aspects of its utility, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

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